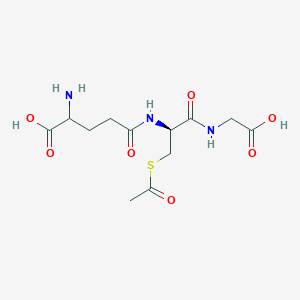
S-acetyl-L-glutathione
Übersicht
Beschreibung
S-acetyl-L-glutathione is a useful research compound. Its molecular formula is C12H19N3O7S and its molecular weight is 349.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-acetyl-L-glutathione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-acetyl-L-glutathione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antigenotoxic and Cancer Preventive Mechanisms : N-acetyl-l-cysteine (NAC), an analog and precursor of reduced glutathione (GSH), has been proposed for a wide range of applications, both preventive and therapeutic, due to its multiple protective mechanisms (Flora et al., 2004).
Glutathione Metabolism and Health Implications : Glutathione plays important roles in antioxidant defense, nutrient metabolism, and regulation of cellular events. Deficiency in glutathione contributes to oxidative stress and the pathogenesis of many diseases (Wu et al., 2004).
N-Acetylcysteine as a Safe Antidote for Cysteine/Glutathione Deficiency : NAC replenishes intracellular GSH levels and has been used successfully to treat GSH deficiency in various infections, genetic defects, and metabolic disorders (Atkuri et al., 2007).
NAC in Neurodegenerative Diseases : NAC, a glutathione precursor, shows antioxidant and anti-inflammatory activities and may be helpful in therapies to counteract neurodegenerative and mental health diseases (Tardiolo et al., 2018).
Pharmacology and Clinical Utility of NAC : NAC increases glutathione levels and is proposed as a treatment for several illnesses, showing strong evidence for use in paracetamol overdose and emerging evidence in psychiatric disorders (Dodd et al., 2008).
Glutathione S-Transferases in Biomedical Applications : GST enzymes metabolize chemotherapeutic drugs, carcinogens, and other harmful compounds. GST's role in combating oxidative stress highlights the importance of glutathione in cellular defense mechanisms (Beckett & Hayes, 1993).
Effects of NAC in Oxidative Lung Injury : GSH provides protection to the lung from oxidative injury, and its depletion is associated with increased risk of lung damage. The redox system of GSH and its modulation through NAC could be crucial in treating lung diseases (Rahman et al., 1999).
NAC in Psychiatry : NAC is investigated for its benefits in psychiatric disorders, modulating glutamatergic, neurotropic, and inflammatory pathways. It shows promise in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean et al., 2011).
NAC for Antioxidant Therapy : NAC treatment before reperfusion may reduce myocardial stunning but does not limit myocyte death after reperfusion, indicating its potential in cardiovascular therapies (Forman et al., 1988).
Glutathione in HIV Infection : GSH deficiency is common in HIV-infected individuals and is associated with impaired T cell function and survival. NAC replenishment of GSH in HIV suggests its potential as a therapeutic agent in such cases (De Rosa et al., 2000).
Eigenschaften
IUPAC Name |
5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWSIPJNWXCEO-BRFYHDHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3054-47-5 | |
| Record name | S-acetylglutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



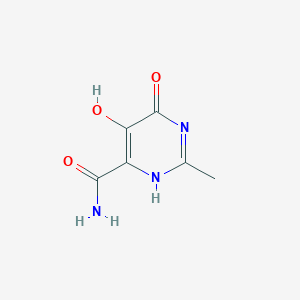
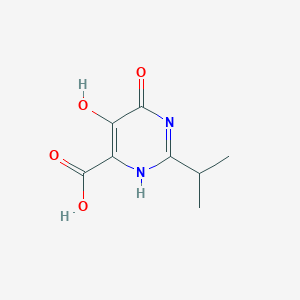
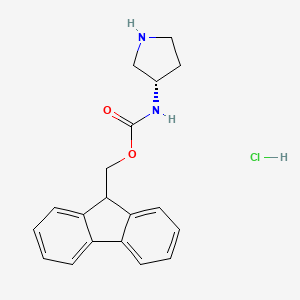

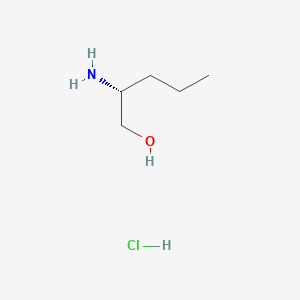
![(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid](/img/structure/B7981664.png)
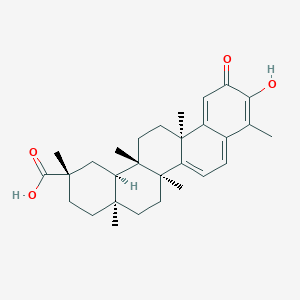
![4-[(1S)-1-azaniumylethyl]benzoate](/img/structure/B7981679.png)
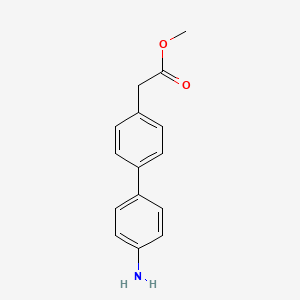

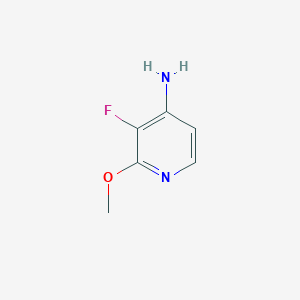
![7-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B7981716.png)

